molecular formula C12H14ClNO B2433159 1-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-azetanone CAS No. 341965-92-2

1-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-azetanone

Cat. No. B2433159
CAS RN: 341965-92-2
M. Wt: 223.7
InChI Key: GSARHOGJQDXWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of azetanone, which is a four-membered cyclic ketone. The presence of a phenyl ring with a chlorine and a methyl group indicates that it’s a chloromethylphenyl derivative .


Molecular Structure Analysis

The compound likely contains a four-membered azetanone ring attached to a phenyl ring substituted with a chlorine atom and a methyl group .

Scientific Research Applications

  • Chemical Synthesis and Reactivity :

    • The compound 1-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-azetanone has been used in studies related to the synthesis and reactivity of chemical compounds. For instance, studies have examined the synthesis and reactivity of related chemical structures like 2,2-dihydro-5-imino-1,2-oxaphosphol-3-enes, highlighting the compound's role in the development of new chemical entities (Kascheres et al., 1983).
  • Organometallic Chemistry :

    • The compound has applications in organometallic chemistry, where it contributes to the understanding of reactions involving metal-organic complexes. This includes studies on the aminomercuration-demercuration of dimethyl(chloroalkyl)alkenylsilanes, leading to the formation of azasilacycloalkanes, which are important in the synthesis of organometallic compounds (Voronkov et al., 1987).
  • Photolysis Studies :

    • Research has also been conducted on the photochemistry of crystalline chlorodiazirines related to 1-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-azetanone, providing insights into the solid-state reactivity of singlet chlorocarbenes (Sanramé et al., 2003).
  • Mutagenic Studies :

    • There is research on the mutagenic and alkylating activities of related triazenes, which are structurally related to 1-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-azetanone. Such studies are crucial for understanding the potential carcinogenic effects of certain chemical compounds (Malaveille et al., 1982).
  • Spectrofluorometric Characterization :

    • The compound has been used in studies focused on the synthesis and spectrofluorometric characterization of azomethine intermediates, which are significant in the development of biological applications, including metal complexes with antibacterial properties (Zayed et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not available. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

While the future directions for this specific compound are not clear, similar compounds have been synthesized and studied for their potential applications in medicine .

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-8-9(13)5-4-6-10(8)14-7-12(2,3)11(14)15/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSARHOGJQDXWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CC(C2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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